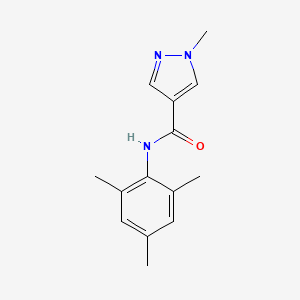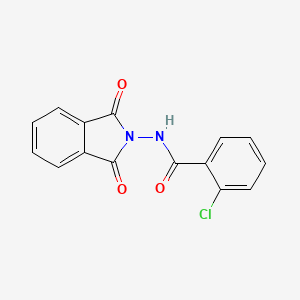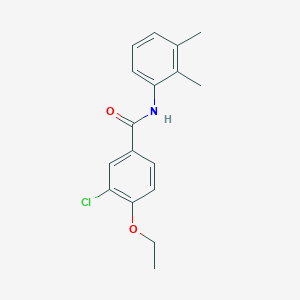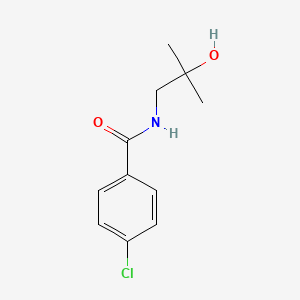![molecular formula C13H15N3O2 B5817458 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial receptor in the innate immune system, responsible for recognizing and responding to bacterial lipopolysaccharides (LPS) and other pathogen-associated molecular patterns (PAMPs). TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases.
作用機序
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone selectively targets TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and the promotion of anti-inflammatory cytokine production, such as IL-10.
Biochemical and Physiological Effects
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammatory diseases. Additionally, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has been shown to have a protective effect on various organs, such as the liver and kidney, in animal models of sepsis.
実験室実験の利点と制限
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has several advantages for lab experiments. It is a selective inhibitor of TLR4 signaling, which allows for the specific targeting of this pathway without affecting other signaling pathways. 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone is also relatively stable and can be easily synthesized and purified. However, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro studies. Additionally, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has a relatively short half-life, which can limit its effectiveness in in vivo studies.
将来の方向性
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various inflammatory and infectious diseases. Some future directions for research on 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone include:
1. Investigating the potential of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone as a therapeutic agent for cancer immunotherapy.
2. Exploring the mechanisms underlying the protective effects of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone on various organs in animal models of sepsis.
3. Developing more effective formulations of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone to improve its solubility and pharmacokinetics.
4. Investigating the potential of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone in combination with other therapeutic agents for the treatment of inflammatory and infectious diseases.
5. Conducting clinical trials to evaluate the safety and efficacy of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone in humans.
In conclusion, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone is a small molecule inhibitor that selectively targets TLR4 signaling and has potential therapeutic applications in various inflammatory and infectious diseases. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective formulations for clinical use.
合成法
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone can be synthesized through a multi-step process involving the reaction of 2-(1H-1,2,4-triazol-1-yl)ethanol with 4-bromo-1-(4-fluorophenyl)propan-1-one, followed by the reaction of the resulting intermediate with 4-(2-chloroethoxy)aniline. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has been studied extensively for its potential therapeutic applications in various inflammatory and infectious diseases. It has been shown to inhibit TLR4 signaling and downstream pro-inflammatory cytokine production in vitro and in vivo. 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has also been shown to have anti-inflammatory effects in animal models of sepsis, arthritis, and colitis. Additionally, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has been investigated as a potential adjuvant therapy for cancer immunotherapy.
特性
IUPAC Name |
1-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-13(17)11-3-5-12(6-4-11)18-8-7-16-10-14-9-15-16/h3-6,9-10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXULSPTWFFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)


![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)
